N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide new approaches to designing drug-like molecules .
Preparation Methods
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The compound can be synthesized and characterized by various techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Chemical Reactions Analysis
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide has a wide range of scientific research applications. It is used in the field of medicinal chemistry for the development of new drug-like molecules . The benzimidazole nucleus is present in many marketed drugs, such as omeprazole, albendazole, astemizole, enviradine, and candesarten . The compound is also used in the study of crystal engineering, which deals with the construction of crystalline materials from molecules or ions using non-covalent interactions .
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, leading to alterations in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide can be compared with other similar compounds, such as N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide and 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine . These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and its potential for use in various scientific research applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-8-10-15(11-9-14)21(26)23-17-5-3-4-16(12-17)20-24-18-6-1-2-7-19(18)25-20/h1-12H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIUQBKUPPIXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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